molecular formula C9H10F2N2O B15252531 2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15252531
M. Wt: 200.19 g/mol
InChI Key: PSPONCJGKUQDJZ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a difluoromethyl group attached to a pyrido[1,2-a]pyrimidin-4-one core, which imparts unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrido[1,2-a]pyrimidin-4-one derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H10F2N2O

Molecular Weight

200.19 g/mol

IUPAC Name

2-(difluoromethyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H10F2N2O/c10-9(11)6-5-8(14)13-4-2-1-3-7(13)12-6/h5,9H,1-4H2

InChI Key

PSPONCJGKUQDJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=CC2=O)C(F)F)C1

Origin of Product

United States

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